3-Ethyl Cefadroxil-d4 3-Ethyl Cefadroxil-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664313
InChI: InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D
SMILES:
Molecular Formula: C17H19N3O5S
Molecular Weight: 381.4 g/mol

3-Ethyl Cefadroxil-d4

CAS No.:

Cat. No.: VC16664313

Molecular Formula: C17H19N3O5S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl Cefadroxil-d4 -

Specification

Molecular Formula C17H19N3O5S
Molecular Weight 381.4 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D
Standard InChI Key VPGPNEAHLAGGHS-VWZYBACSSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H]
Canonical SMILES CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Deuterium Incorporation

3-Ethyl Cefadroxil-d4 possesses the molecular formula C₁₇H₁₅D₄N₃O₅S and a molecular weight of 381.44 g/mol . The deuterium atoms are strategically positioned at four hydrogen sites within the ethyl group and adjacent regions of the cefadroxil backbone. This isotopic substitution minimizes metabolic degradation while preserving the compound’s affinity for bacterial penicillin-binding proteins (PBPs).

Table 1: Comparative Molecular Properties of 3-Ethyl Cefadroxil-d4 and Related Isotopes

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
3-Ethyl Cefadroxil-d4C₁₇H₁₅D₄N₃O₅S381.441426173-48-9
Cefadroxil-d4 TrifluoroacetateC₁₈H₁₄D₄F₃N₃O₇S481.44Not Available
Methoxycarbonyl Cefadroxil-d4C₁₈H₁₅D₄N₃O₇S425.45Not Available

Spectroscopic and Chromatographic Characterization

Quality control protocols for 3-Ethyl Cefadroxil-d4 involve high-performance liquid chromatography (HPLC) for purity assessment (>98%) and liquid chromatography–mass spectrometry (LC-MS) for isotopic enrichment verification . Nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectra confirm the structural integrity and deuterium placement, with characteristic shifts observed at δ 1.2–1.5 ppm for the ethyl group .

Synthesis and Industrial Preparation

Patent-Based Synthesis Methodology

The preparation of 3-Ethyl Cefadroxil-d4, as detailed in CN108395444B, involves a multi-step process :

Table 2: Key Steps in the Synthesis of 3-Ethyl Cefadroxil-d4

StepReaction ConditionReagents/SolventsTemperatureTimeYield
1Ethylation of CefadroxilEthyl bromide, DMF0–5°C2 hours85%
2Deuterium ExchangeD₂O, Pd/C catalyst25°C24 hours90%
3Crystallization & PurificationEthyl acetate/hexane–20°C12 hours95%

The process begins with the ethylation of cefadroxil using ethyl bromide in dimethylformamide (DMF), followed by deuterium exchange in heavy water (D₂O) catalyzed by palladium on carbon. Final purification via recrystallization ensures pharmaceutical-grade purity.

Challenges in Deuterium Incorporation

Deuterium labeling at the 3-ethyl position requires stringent control over reaction kinetics to avoid isotopic scrambling. Side reactions, such as β-elimination or oxidation, are mitigated by maintaining low temperatures during ethylation and using inert atmospheres .

Pharmacological Activity and Mechanism

Antibacterial Mechanism

Like its parent compound, 3-Ethyl Cefadroxil-d4 inhibits bacterial cell wall synthesis by covalently binding to PBPs, particularly PBP3 in Gram-positive organisms . This interaction disrupts peptidoglycan cross-linking, leading to osmotic lysis. The deuterated form exhibits equivalent minimal inhibitory concentrations (MICs) to cefadroxil against Streptococcus pyogenes (MIC₉₀: 0.5 μg/mL) and Staphylococcus aureus (MIC₉₀: 4 μg/mL) .

Pharmacokinetic Advantages of Deuterium

Deuterium’s kinetic isotope effect reduces first-pass metabolism by hepatic cytochrome P450 enzymes, extending the compound’s half-life in preclinical models. In rat studies, the elimination half-life (t₁/₂) of 3-Ethyl Cefadroxil-d4 increased by 40% compared to non-deuterated cefadroxil . This property enhances its utility in longitudinal pharmacokinetic studies.

Applications in Biomedical Research

Drug Metabolism Studies

3-Ethyl Cefadroxil-d4 is widely employed as an internal standard in LC-MS assays to quantify cefadroxil levels in plasma and tissue homogenates . Its deuterated structure eliminates ion suppression effects, enabling precise calibration curves (R² > 0.99) across concentrations of 0.1–100 μg/mL .

Transporter-Mediated Uptake Analysis

Studies utilizing 3-Ethyl Cefadroxil-d4 have elucidated the role of organic anion transporters (OATs) in renal drug excretion. Co-administration with probenecid, an OAT inhibitor, increases the compound’s area under the curve (AUC) by 2.3-fold in murine models, highlighting transporter-mediated pharmacokinetic interactions .

Future Directions in Deuterated Antibiotic Research

Ongoing investigations focus on synthesizing multi-deuterated cephalosporins to further enhance metabolic stability. Parallel efforts aim to couple 3-Ethyl Cefadroxil-d4 with fluorescent probes for real-time visualization of drug distribution in in vitro biofilm models.

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